N1-(3-chloro-4-methylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide
Description
N1-(3-Chloro-4-methylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative featuring a 3-chloro-4-methylphenyl group at the N1 position and a nicotinoylpiperidinylmethyl moiety at the N2 position. The oxalamide core (N,N'-disubstituted oxalic acid diamide) is a versatile scaffold known for its role in modulating biological activity, particularly in enzyme inhibition and receptor binding. This compound’s design likely aims to optimize interactions with specific molecular targets, as seen in structurally related oxalamides with antiviral, antimicrobial, or metabolic regulatory properties .
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O3/c1-14-4-5-17(11-18(14)22)25-20(28)19(27)24-12-15-6-9-26(10-7-15)21(29)16-3-2-8-23-13-16/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXBAHKEVTUSCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-chloro-4-methylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide is a chemical compound with significant biological activity, particularly as a potential therapeutic agent. This article reviews its biological properties, mechanisms of action, and potential applications based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C21H23ClN4O3
- CAS Number : 1396848-54-6
- Molecular Weight : 418.88 g/mol
Research indicates that the compound acts primarily as an inhibitor of DNA polymerase IIIC, an enzyme critical for bacterial DNA replication. Inhibition of this enzyme can lead to the suppression of Gram-positive bacterial growth, making it a candidate for antibiotic development .
Antimicrobial Activity
The compound demonstrates potent antimicrobial effects against various Gram-positive bacteria. In vitro studies have shown that it effectively inhibits the growth of strains such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicate strong efficacy, with values typically ranging from 0.5 to 2 µg/mL depending on the bacterial strain tested .
Cytotoxicity
In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on mammalian cell lines. Preliminary studies suggest that while it exhibits some cytotoxicity, the therapeutic index remains favorable compared to traditional antibiotics.
Case Study 1: Efficacy Against Resistant Strains
A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of this compound against antibiotic-resistant strains of Staphylococcus aureus. The results showed a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as a treatment option in resistant infections .
Case Study 2: Safety Profile Assessment
Another study focused on assessing the safety profile of the compound in animal models. The findings indicated that at therapeutic doses, there were no significant adverse effects observed, supporting its potential for further clinical development .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 418.88 g/mol |
| CAS Number | 1396848-54-6 |
| Antimicrobial Activity (MIC) | 0.5 - 2 µg/mL |
| Cytotoxicity (IC50) | >20 µg/mL |
Comparison with Similar Compounds
N1 Substituent Variations
- Chloroaromatic Groups: The 3-chloro-4-methylphenyl group in the target compound shares similarities with analogs like compound 29 (3-chloro-4-methylphenyl) and 28 (3-chloro-4-fluorophenyl).
- Fluorine vs. Methyl : Compound 28 substitutes methyl with fluorine at the para position, which may alter metabolic stability and lipophilicity. Fluorine’s electron-withdrawing effects could reduce oxidative metabolism compared to methyl .
N2 Substituent Variations
- Nicotinoylpiperidinylmethyl: The target’s N2 group incorporates a nicotinoyl (pyridine-3-carbonyl) moiety linked to piperidine, a structure distinct from phenethyl (e.g., 29) or thiazolyl-pyrrolidinyl groups (e.g., 13–15).
- Phenethyl vs. Heterocyclic Groups : Compounds like 29 and 28 use methoxyphenethyl groups, which are associated with SCAD inhibition, while thiazolyl-pyrrolidinyl derivatives (e.g., 13–15 ) target HIV entry via CD4-binding site interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
